molecular formula C15H16O4 B1196310 14-Deoxylactucin CAS No. 74635-52-2

14-Deoxylactucin

Cat. No. B1196310
CAS RN: 74635-52-2
M. Wt: 260.28 g/mol
InChI Key: LLUKLZVIROBDGI-SCUASFONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-Deoxylactucin is a natural product found in Achillea collina, Artemisia ludoviciana, and other organisms with data available.

Scientific Research Applications

Research Applications in Biological Systems

  • Fetal Biological Clock Coordination

    Research has shown that deoxyglucose labeled with carbon-14 can be used to study the fetal development of circadian clocks. In a study by Reppert and Schwartz (1983), it was demonstrated that the maternal circadian system coordinates the phase of the fetal clock to environmental lighting conditions (Reppert & Schwartz, 1983).

  • Neurobiology and Metabolic Activity

    In neurobiology, 14C-deoxyglucose has been used to study changes in metabolic activity. Kauer, Nemitz, and Sasaki (1982) employed this method to examine metabolic changes in the auditory pathway of guinea pigs under various conditions (Kauer et al., 1982).

  • Cerebral Metabolism Studies

    Collins et al. (1986) used the quantitative 14C-deoxyglucose autoradiographic technique to investigate changes in cerebral metabolism during motor activities. This study helped in understanding the metabolic changes in different brain regions during physical movement (Collins et al., 1986).

  • Protein Synthesis in Nephrotic Rat Kidney

    Nicholls et al. (1970) explored the incorporation of 14C-leucine and 14C-phenylalanine into protein in ribosomes of nephrotic rat kidneys, contributing to our understanding of protein synthesis in disease states (Nicholls et al., 1970).

  • Depressed Behavior in Rats and Metabolism

    In another study, Caldecott‐Hazard, Mazziotta, and Phelps (1988) used 14C-2-Deoxyglucose to investigate changes in cerebral metabolism in rat models of depressed behavior, demonstrating the relationship between metabolic rates and behavioral states (Caldecott‐Hazard et al., 1988).

properties

CAS RN

74635-52-2

Product Name

14-Deoxylactucin

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

(3aR,4S,9aS,9bR)-4-hydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione

InChI

InChI=1S/C15H16O4/c1-6-4-10(17)13-8(3)15(18)19-14(13)12-7(2)5-9(16)11(6)12/h5,10,12-14,17H,3-4H2,1-2H3/t10-,12-,13+,14+/m0/s1

InChI Key

LLUKLZVIROBDGI-SCUASFONSA-N

Isomeric SMILES

CC1=C2[C@@H]([C@@H]3[C@@H]([C@H](C1)O)C(=C)C(=O)O3)C(=CC2=O)C

SMILES

CC1=C2C(C3C(C(C1)O)C(=C)C(=O)O3)C(=CC2=O)C

Canonical SMILES

CC1=C2C(C3C(C(C1)O)C(=C)C(=O)O3)C(=CC2=O)C

Other CAS RN

74635-52-2

synonyms

11,13-dehydrodesacetyl-matricarin
11,13-dehydrodesacetylmatricarin
14-deoxy-lactucin
14-deoxylactucin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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